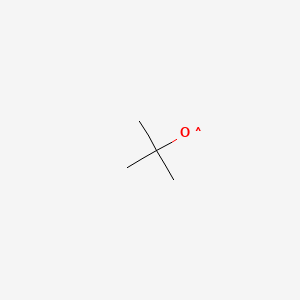

tert-Butoxy

説明

Structure

3D Structure

特性

IUPAC Name |

2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGAVHZHDRPRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O, Array | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020204 | |

| Record name | tert-Butyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butyl alcohol is a colorless oily liquid with a sharp alcohol odor. Floats and mixes with water. Produces irritating vapor. Freezing point is 78 °F. (USCG, 1999), Liquid; Other Solid; Pellets or Large Crystals, Liquid, Colorless solid or liquid (above 78 degrees F) with a camphor-like odor; Note: Often used in aqueous solutions; [NIOSH], Solid, COLOURLESS LIQUID OR CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Colorless solid or liquid (above 77 °F) with a camphor-like odor., Colorless solid or liquid (above 77 °F) with a camphor-like odor. [Note: Often used in aqueous solutions.] | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylpropan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ALCOHOL (TERT-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/593 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | tert-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0078.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

180 °F at 760 mmHg (NTP, 1992), 82.3 °C, 82.40 °C. @ 760.00 mm Hg, 83 °C, 180 °F | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/50 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpropan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ALCOHOL (TERT-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/593 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | tert-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0078.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

52 °F (NTP, 1992), 11 °C, 52 °F (11 °C) (Closed cup), 11 °C c.c., 52 °F | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | T-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/50 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ALCOHOL (TERT-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/593 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | tert-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0078.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), In water, 1X10+6 mg/L at 25 °C /Miscible/, Miscible with ethanol, ethyl ether; soluble in chloroform, 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/50 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpropan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tert-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0078.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.78 at 78.8 °F (USCG, 1999) - Less dense than water; will float, 0.7886 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.78 at 78.8 °F, 0.79 (Solid) | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/50 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ALCOHOL (TERT-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/593 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | tert-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0078.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.55 (Air = 1), Relative vapor density (air = 1): 2.6, 2.55 | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/50 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ALCOHOL (TERT-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/593 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

31 mmHg at 68 °F ; 42 mmHg at 77 °F; 56 mmHg at 86 °F (NTP, 1992), 40.7 [mmHg], 40.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 4.1, 42 mmHg at 77 °F, (77 °F): 42 mmHg | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/327 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | T-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/50 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ALCOHOL (TERT-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/593 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | tert-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0078.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

A colorless liquid, which forms rhombic crystals melting at 25 to 25.5 °C, Colorless liquid or rhombic prisms or plates, Crystals, Colorless liquid or solid (above 77 °F) [Note: Often used in aqueous solutions]. | |

CAS No. |

75-65-0 | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tert-Butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | t-Butyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-butanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03900 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD83SFE959 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | T-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/50 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpropan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ALCOHOL (TERT-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/593 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | tert-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EO1D5F88.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

77.9 °F (NTP, 1992), 25.81 °C, 25.4 °C, 25 °C, 78 °F | |

| Record name | TERT-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8351 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/50 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methylpropan-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | tert-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0114 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TERT-BUTYL ALCOHOL (TERT-BUTANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/593 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | tert-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0078.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Generation of Tert Butoxy Species

Methods for Generating tert-Butoxy Radicals

The this compound radical ((CH₃)₃CO•) is a highly reactive intermediate valued for its role in initiating radical reactions and facilitating hydrogen atom abstraction. Its generation can be accomplished through several distinct pathways.

Thermal decomposition, or pyrolysis, of specific precursors is a well-established method for producing this compound radicals in a controlled manner.

Di-tert-butyl peroxide (DTBP): As one of the most stable organic peroxides, DTBP is frequently used as a radical initiator. wikipedia.orgorganic-chemistry.org The thermal homolysis of the weak oxygen-oxygen peroxide bond occurs at temperatures above 100°C, yielding two equivalents of the this compound radical. wikipedia.orgresearchgate.net The initial decomposition is a unimolecular process that subsequently leads to the formation of methyl radicals and acetone (B3395972). wikipedia.org

(CH₃)₃COOC(CH₃)₃ → 2 (CH₃)₃CO•

tert-Butyl Nitrite (B80452) (t-BuONO): This compound also serves as a source of this compound radicals upon decomposition. Thermal homolysis of the O–N bond generates the this compound radical and nitric oxide. nih.gov This method is particularly noted in nitration reactions where the O-nitroso intermediate undergoes homolysis to create a phenoxyl radical and nitric oxide. nih.gov The pyrolysis of alkyl nitrites like tert-butyl nitrite has been a subject of study in gas-phase kinetics. acs.org

| Precursor | Typical Condition | Primary Products | Reference |

|---|---|---|---|

| Di-tert-butyl peroxide (DTBP) | Temperature > 100°C | 2 (CH₃)₃CO• | wikipedia.org |

| tert-Butyl Nitrite (t-BuONO) | Thermal Homolysis | (CH₃)₃CO• + •NO | nih.gov |

Transition metal catalysts are highly effective in promoting the decomposition of peroxides like tert-butyl hydroperoxide (TBHP), generating this compound radicals under milder conditions than pyrolysis. This process is central to many catalytic oxidation reactions. The activation of TBHP by a redox-active metal catalyst initiates a radical chain mechanism. arkat-usa.org

The reaction can proceed via one-electron reduction or oxidation of the peroxide by the metal center (M):

Mⁿ⁺ + (CH₃)₃COOH → M⁽ⁿ⁺¹⁾⁺ + (CH₃)₃CO• + HO⁻ arkat-usa.org

M⁽ⁿ⁺¹⁾⁺ + (CH₃)₃COOH → Mⁿ⁺ + (CH₃)₃COO• + H⁺ arkat-usa.org

Both iron(II) and iron(III) complexes have been studied for this purpose. When the iron catalyst is maintained in the ferrous [Fe(II)] state, the oxidation chemistry is dominated by the tert-butoxyl radical. rsc.org Conversely, using the ferric [Fe(III)] state can lead to tert-butyl-peroxylated products. rsc.org This catalytic decomposition transforms TBHP into highly reactive radicals that can then engage in subsequent reactions, such as hydrocarbon oxidation. arkat-usa.org

Electrochemistry offers a sustainable and reagent-free alternative for generating reactive intermediates. This compound radicals can be generated anodically from suitable precursors.

One method involves the electrochemical oxidation of tert-butyl hydroperoxide. At the anode, tBuOOH is oxidized to form a tert-butyl peroxyl radical, which is a key intermediate in generating the desired oxygenated products. rsc.org This process has been observed to initiate at an oxidation potential of approximately 0.7 V vs Ag/AgCl. rsc.org

Another innovative approach is the generation of alkoxy radicals from tertiary alcohols through proton-coupled electron transfer (PCET). This method has been successfully applied to the deconstructive functionalization of tertiary cycloalkanols, yielding distally functionalized ketones. cardiff.ac.ukresearchgate.net The process often utilizes redox mediators to facilitate the electron transfer at lower potentials. cardiff.ac.uk

Synthesis of tert-Butoxide Salts

Tert-butoxide salts, particularly potassium tert-butoxide, are strong, non-nucleophilic bases widely used in organic synthesis for reactions such as deprotonation, elimination, and condensation. guidechem.comorganic-chemistry.org

The conventional and most common method for preparing potassium tert-butoxide (KOtBu) is the reaction of anhydrous tert-butyl alcohol with potassium metal. guidechem.comwikipedia.org The reaction must be carried out under anhydrous conditions as the salt is highly reactive towards water. guidechem.com

2 (CH₃)₃COH + 2 K → 2 (CH₃)₃COK + H₂

The procedure typically involves adding clean potassium metal to an excess of dry tert-butyl alcohol under an inert atmosphere, such as nitrogen. orgsyn.org After the reaction is complete, the excess tert-butyl alcohol is often removed by distillation to isolate the solid product. orgsyn.org The resulting solid can be further purified by sublimation. wikipedia.org Commercially, KOtBu is available as a solid or in solution, but for laboratory use, it is often generated in situ due to its moisture sensitivity. wikipedia.org

In line with the principles of green chemistry, efforts have been made to develop more sustainable and safer methods for synthesizing tert-butoxide salts, avoiding the use of hazardous reagents like potassium metal.

One patented method describes the preparation of high-purity potassium tert-butoxide using potassium hydroxide (B78521) and a tert-butanol-water azeotropic solution. patsnap.com This process uses cyclohexane (B81311) and tertiary butanol as water-carrying agents in a semi-batch rectifying tower to drive the reaction by removing the water generated in situ. patsnap.com This approach circumvents the dangers associated with handling metallic potassium. patsnap.com

Another green approach that is gaining traction for the synthesis of various chemical compounds, including metal oxides, is mechanochemistry. researchgate.netresearchgate.net This solvent-free technique involves the use of mechanical force (e.g., ball milling) to induce chemical reactions. researchgate.net While specific examples for tert-butoxide synthesis are emerging, the principles of mechanochemistry offer a promising, environmentally friendly alternative to traditional solvent-based syntheses.

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Conventional Method | Potassium Metal, Anhydrous tert-Butanol (B103910) | Widely used, requires handling of reactive metal, anhydrous conditions. | wikipedia.org |

| Green Approach | Potassium Hydroxide, tert-Butanol-Water Azeotrope | Avoids metallic potassium, uses azeotropic distillation to remove water. | patsnap.com |

Mechanistic Studies of Tert Butoxy Reactivity

Radical Pathways Involving tert-Butoxy Radicals

The reactivity of the this compound radical is characterized by its involvement in multiple competing reaction pathways. The specific pathway that predominates is influenced by factors such as the nature of the substrate, temperature, and the presence of catalysts. Understanding these pathways is crucial for controlling the outcomes of radical reactions initiated by this compound radicals.

Hydrogen Atom Transfer (HAT) Reactions

Hydrogen Atom Transfer (HAT) is a primary reaction pathway for the this compound radical. In this process, the radical abstracts a hydrogen atom from a suitable donor molecule (R-H) to form tert-butanol (B103910) and a new radical (R•). The efficiency and regioselectivity of HAT reactions are influenced by the bond dissociation energy (BDE) of the C-H bond being broken. researchgate.netresearchgate.net Generally, weaker C-H bonds are more susceptible to abstraction. For instance, HAT reactions from tertiary amines occur readily at the carbon alpha to the nitrogen. researchgate.net

The this compound radical's utility as a chemical model for other reactive oxygen-centered radicals is a subject of study. researchgate.net For many hydrocarbons and tertiary amines, HAT reactions involving the this compound radical are found to be entropy-controlled. researchgate.net In reactions with substrates having C-H bond dissociation energies greater than 92 kcal/mol, the activation energy for hydrogen abstraction follows the Evans-Polanyi relationship, decreasing as the C-H BDE decreases. researchgate.net However, for substrates with C-H BDEs between 79 and 92 kcal/mol, the activation energy shows little variation with the C-H BDE. researchgate.net

In a study involving the Parkinsonian proneurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), the this compound radical demonstrated low selectivity in abstracting hydrogen atoms from the allylic and non-allylic alpha-C-H positions, with a ratio of approximately 73:21. researchgate.net This contrasts with the high selectivity of monoamine oxidase B (MAO-B), indicating that the this compound radical is not a suitable model for the enzyme's catalytic action in this specific case. researchgate.net

HAT from a substrate can also initiate further radical reactions. For example, a this compound radical can abstract a hydrogen atom from cyclohexane (B81311) to produce a cyclohexyl radical, which can then participate in subsequent cross-coupling reactions. beilstein-journals.org Similarly, in the presence of tert-butyl hydroperoxide (TBHP), the this compound radical can abstract a hydrogen atom from TBHP itself, leading to the formation of a tert-butylperoxy radical. beilstein-journals.org

Addition Reactions of this compound Radicals (e.g., to Alkenes)

The this compound radical can add to carbon-carbon double bonds in alkenes, another important radical pathway. jove.com This reaction is a key step in processes like the anti-Markovnikov addition of hydrogen bromide to alkenes in the presence of peroxides. jove.com The initial step is the homolytic cleavage of the peroxide to form this compound radicals. jove.com These radicals then abstract a hydrogen atom from HBr to generate a bromine radical. jove.com The bromine radical then adds to the alkene at the less substituted carbon, forming the more stable (more substituted) alkyl radical intermediate. jove.com

The regioselectivity of the addition of the this compound radical itself to an alkene is dependent on the structure of the alkene. Studies with cyclic alkenes have shown that allylic hydrogen abstraction is often the major reaction pathway. researchgate.net However, in cases where allylic abstraction is disfavored, such as with norbornene where the allylic position is at a bridgehead, radical addition becomes the predominant pathway. researchgate.net

Reactions with Other Radical Species (e.g., HO₂•)

The this compound radical can react with other radical species present in the reaction medium. In combustion and atmospheric chemistry, the reaction of alkyl peroxy radicals (ROO•), formed from the reaction of alkyl radicals with O₂, is of great importance. aip.org The tert-butyl peroxy radical (t-BuOO•), for instance, can be formed and subsequently react. One of its dissociation pathways leads to the formation of isobutene and a hydroperoxyl radical (HO₂•). aip.org In low-temperature autoignition, the elimination of HO₂• from the tert-butyl peroxy radical is a key step in the formation of isobutene. aip.org

Ionic Pathways Involving the tert-Butoxide Anion

The reactivity of the tert-butoxide anion is multifaceted, extending beyond simple proton abstraction. It can engage in complex ionic pathways, including single-electron transfer (SET) processes, which are significantly influenced by factors such as the associated counterion.

Recent studies have illuminated the capacity of the tert-butoxide anion to act as a single-electron donor, initiating radical-based transformations. mdpi.comresearchgate.net This mode of reactivity is a departure from its traditional perception as solely a Brønsted base and has opened new avenues in synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds without the need for transition metals. researchgate.netresearchgate.net The electron transfer process often leads to the formation of radical anionic intermediates from the substrate. rsc.org

The nature of the counterion accompanying the tert-butoxide anion plays a pivotal role in modulating its electron transfer capabilities. nih.gov The choice of alkali metal—be it lithium, sodium, or potassium—can dramatically alter the reaction outcome. For instance, in reactions with nitrostilbenes, sodium tert-butoxide leads to the formation of N-hydroxyindoles, while potassium tert-butoxide yields oxindoles. nih.govnih.govresearchgate.netresearchgate.net This divergence is attributed to the coordination of the counterion, which influences whether the reaction proceeds through an intermolecular or intramolecular pathway. nih.gov

Mechanistic experiments suggest that these reactions proceed via radical intermediates, and the counterion's coordination state dictates the final product. nih.govnih.govresearchgate.netresearchgate.net The addition of crown ethers, which can sequester the metal cation, can further alter the reaction's course, underscoring the counterion's critical role. nih.gov The higher electropositivity of potassium compared to sodium and lithium often makes potassium tert-butoxide a more effective single-electron donor in many transformations. researchgate.net

Table 1: Influence of Counterion on Reaction Products

| Counterion | Reactant | Product | Reference |

| Sodium | Nitrostilbene | N-hydroxyindole | nih.govnih.govresearchgate.netresearchgate.net |

| Potassium | Nitrostilbene | Oxindole | nih.govnih.govresearchgate.netresearchgate.net |

In a dissociative electron transfer process, the transfer of an electron to a molecule is coupled with the cleavage of a chemical bond. um.edu.mt While direct evidence for the tert-butoxide anion participating in a classic dissociative electron transfer to initiate reactions is still under investigation, the fragmentation of the resulting this compound radical is a well-established phenomenon. nih.gov Following a single-electron transfer from the tert-butoxide anion, a this compound radical is formed. This radical can then undergo β-scission, a type of fragmentation, to yield acetone (B3395972) and a methyl radical. researchgate.netnih.gov This process is thermodynamically favorable and can be a key step in reaction mechanisms where tert-butoxide is used to initiate radical chains. nih.gov The formation of these fragmentation products serves as indirect evidence for the initial single-electron transfer event. researchgate.net

Potassium tert-butoxide is widely recognized as a strong, non-nucleophilic base in organic synthesis. sarchemlabs.comsarchemlabs.com Its conjugate acid, tert-butanol, has a pKa value of around 17-19, indicating the high basicity of the tert-butoxide anion. sarchemlabs.comwikipedia.orgsciencemadness.orgfiveable.me This strong basicity enables it to deprotonate a wide range of weakly acidic protons, a crucial step in many synthetic transformations. sarchemlabs.comassaygenie.com

The tert-butoxide anion is particularly effective in generating carbanions, which are key intermediates in various chemical reactions. sarchemlabs.com For example, it is commonly used to form enolates from carbonyl compounds by abstracting an α-proton. sarchemlabs.com These enolates are valuable in carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Claisen condensations. sarchemlabs.com Furthermore, its high basicity ensures the complete deprotonation of alcohols and phenols, producing alkoxides and phenoxides that can act as nucleophiles in subsequent reactions like the Williamson ether synthesis. sarchemlabs.com

Table 2: pKa Values of Relevant Compounds

| Compound | pKa | Reference |

| tert-Butanol | ~17-19 | sarchemlabs.comwikipedia.orgsciencemadness.orgfiveable.me |

| Ethanol (B145695) | 15.9 | spcmc.ac.in |

| Water | 15.7 | spcmc.ac.in |

A defining characteristic of the tert-butoxide anion is its significant steric bulk, owing to the three methyl groups surrounding the central carbon. sarchemlabs.combzchemicals.commasterorganicchemistry.com This steric hindrance is a key factor that governs its reactivity, rendering it a poor nucleophile despite its strong basicity. bzchemicals.commasterorganicchemistry.comsarchemlabs.com The bulky nature of the tert-butoxide anion makes it difficult for the oxygen atom to approach and attack an electrophilic carbon center, a prerequisite for nucleophilic substitution reactions like the SN2 reaction. bzchemicals.comlibretexts.org

This non-nucleophilic character is highly advantageous in reactions where only proton abstraction is desired, without competing substitution reactions. sarchemlabs.com For example, in elimination reactions of alkyl halides, tert-butoxide preferentially abstracts a proton from a β-carbon to form an alkene (E2 elimination), rather than attacking the electrophilic carbon (SN2 substitution). sarchemlabs.comlibretexts.org This selectivity makes potassium tert-butoxide an excellent reagent for the synthesis of alkenes, particularly favoring the formation of the less substituted (Hofmann) product due to its steric bulk. bzchemicals.com The term "non-nucleophilic base" is often used to describe sterically hindered bases like potassium tert-butoxide that are poor nucleophiles. spcmc.ac.in

Advanced Spectroscopic and Computational Characterization

Electron Paramagnetic Resonance (EPR) Spectroscopy Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as free radicals. It has been extensively applied to investigate the tert-butoxy radical and related species.

The direct detection of the highly reactive this compound radical can be challenging. Therefore, the spin-trapping technique is often employed. In this method, a short-lived radical reacts with a "spin trap" molecule to form a more persistent radical adduct that can be readily detected by EPR.

One common spin trap is 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). While EPR signals previously attributed to the trapping of organic peroxyl radicals by DMPO have been reassigned, it has been shown that these signals often arise from alkoxyl radical adducts, such as the tert-butoxyl radical adduct, which are generated during the decomposition of the initial peroxyl radical adducts. rsc.orgresearchgate.net For example, the decomposition of the DMPO-tert-butylperoxyl radical adduct (DMPO–˙OOtBu) leads to the formation and subsequent detection of the DMPO-tert-butoxyl radical adduct. rsc.org

For unambiguous identification, the coupling of spin trapping with both EPR detection and tandem mass spectrometry (MS/MS) has proven to be an effective strategy. rsc.org This combination allows for the detection of the radical's presence through EPR and the definitive elucidation of its structure via MS/MS analysis of the spin adduct. rsc.orgnih.gov

Kinetic EPR studies provide valuable information on the reaction rates and mechanisms of radical decay processes. The decay of tert-butylperoxyl radicals has been observed to follow second-order kinetics. psu.edu In studies of related compounds, the kinetics of the decomposition of oxynitroxides, such as Me3CN(O•)OCMe3, have been investigated by EPR at various temperatures. These studies show that the fragmentation primarily occurs through the elimination of a tert-butyl radical. researchgate.net The rates of fragmentation for a series of organometallic nitroxides were found to increase in the sequence Ph3Ge < Ph3Si < Ph3Sn at ordinary temperatures. researchgate.net

The table below summarizes kinetic data for the decay of tert-butylperoxyl radicals.

| Reaction System | Kinetic Order | Rate Constant (2k) | Temperature | Method |

| t-Butylperoxyl self-reaction (non-polar solvent) | Second | ~1.6 x 10³ dm³ mol⁻¹ s⁻¹ | Room Temp | EPR |

| t-Butylperoxyl self-reaction (gas phase) | Second | 1.9 x 10⁴ dm³ mol⁻¹ s⁻¹ | Room Temp | Molecular Modulation Spectroscopy |

| t-Butylperoxyl self-reaction (aqueous solution) | Second | (2.5 - 3.0) x 10³ dm³ mol⁻¹ s⁻¹ | Room Temp | Not specified |

Data compiled from a review of multiple studies. psu.edu

Stable nitroxide radicals, such as di-tert-butyl nitroxide (DTBN), serve as important spin labels. lookchem.com By incorporating these labels into various materials, EPR spectroscopy can probe the molecular dynamics and local environment. tandfonline.comrsc.org

Studies of DTBN doped in adamantane (B196018) have shown that EPR parameters like the nitrogen hyperfine coupling constant (aN), linewidth, and rotational correlation time are sensitive to temperature changes and phase transitions of the host material. tandfonline.comtandfonline.com For instance, as the temperature was decreased from -20°C to -65°C in the plastic phase of adamantane, the aN value decreased from 16.7 G to 15.8 G, while the linewidth increased. tandfonline.comtandfonline.com These changes reflect the altered molecular motion of the DTBN probe within the crystal lattice. tandfonline.com

The solvent environment also significantly affects the EPR spectrum of DTBN. A dipole-dipole model has been proposed to better account for the effect of polar solvents on the nitrogen hyperfine coupling constant compared to continuum reaction field models. aip.org

The table below presents EPR data for Di-tert-Butyl Nitroxide (DTBN) in adamantane.

| Temperature (°C) | Nitrogen Hyperfine Coupling Constant (aN) (G) | Linewidth (G) | Rotational Correlation Time (s) |

| -20 | 16.7 ± 0.2 | 0.57 ± 0.05 | 1.5 x 10⁻¹⁰ |

| -65 | 15.8 ± 0.2 | 1.0 ± 0.05 | 1.5 x 10⁻¹¹ |

Data from studies of DTBN doped in adamantane. tandfonline.comtandfonline.com

Photoelectron Spectroscopy for Ionic States

Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of molecules and provides detailed information about the electronic structure of the resulting ions. Studies on the this compound radical and its corresponding anion have been conducted to characterize their ionic states.

By pyrolyzing precursors like tert-butyl nitrite (B80452) ((CH3)3CONO) or di-tert-butyl peroxide, a continuous beam of this compound radicals can be generated for HeI photoelectron spectroscopy. nih.gov These experiments, combined with theoretical calculations, have established that the this compound radical possesses C3v symmetry and a X²E ground state. nih.gov

Negative ion photoelectron spectroscopy of the tert-butylperoxide ion ((CH3)3COO⁻) has been used to probe the ground (X̃²A″) and first excited (òA′) electronic states of the neutral tert-butylperoxy radical. aip.org More recent high-resolution studies using slow electron velocity-map imaging (SEVI) of cryogenically cooled tert-butyl peroxide anions have provided more precise values for the electron affinity and the term energy of the excited state. berkeley.edu

The table below summarizes key energetic data obtained from photoelectron spectroscopy.

| Species | Property | Value (eV) | Method |

| (CH3)3COO | Electron Affinity (EA) | 1.1962 ± 0.0020 | cryo-SEVI |

| (CH3)3COO | Term Energy T₀(òA′) | 0.9602 ± 0.0024 | cryo-SEVI |

| HO₂ | Electron Affinity (EA) | 1.089 ± 0.006 | PES |

| HO₂ | ΔE(X̃²A″–òA′) | 0.871 ± 0.007 | PES |

Data from photoelectron spectroscopy studies. aip.orgberkeley.edu

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental findings and providing deeper mechanistic insights into the properties and reactions of the this compound group.

DFT calculations have been widely applied to study various aspects of this compound chemistry. For instance, the mechanisms of hydrogen abstraction from carbon atoms by the tert-butoxyl radical have been investigated using several DFT methods, including CAM-B3LYP, M062x, and wB97x. researchgate.net These calculations have shown that such reactions are often dominated by entropic rather than enthalpic factors. researchgate.net

DFT has also been used to analyze the thermodynamics of the radical iodination of saturated hydrocarbons by t-butyl hypoiodite, predicting the thermodynamic probability of these reactions. researchgate.net Furthermore, hybrid methods combining DFT with Møller–Plesset perturbation theory (MP2) have been employed to study the formation of tert-butoxide species in zeolites. These calculations provided formation energies for species like the tert-butoxide ion in zeolite H-ferrierite, showing a formation energy of -48 kJ mol⁻¹. rsc.org DFT is also used to calculate the optimized geometries and energies of metal precursors with tert-butanolate ligands to predict the surface reactivity during atomic layer deposition (ALD). nih.gov

Transition State Theory (TST) and Phase Space Theory (PST) for Reaction Rates

The kinetics of reactions involving the this compound group are frequently analyzed using advanced theoretical models such as Transition State Theory (TST) and Phase Space Theory (PST). researchgate.netresearchgate.net These theories provide a framework for calculating reaction rate constants from the properties of the potential energy surface. utexas.edu

A key reaction studied is the thermal decomposition of di-tert-butyl peroxide (DTBP), which proceeds via the fission of the O-O bond to form two this compound radicals. researchgate.netresearchgate.net This is followed by the β-scission of the this compound radical into a methyl radical and acetone (B3395972). researchgate.netresearchgate.net Theoretical investigations have treated both the O-O dissociation and the subsequent β-scission using TST and PST. researchgate.netresearchgate.net For instance, a study combined theoretical calculations at the DLPNO-CCSD(T)//DSDPBEP86 level of theory with pyrolysis experiments in a shock tube and a rapid compression machine to determine the rate constants for these fundamental reactions. researchgate.net The comparison of TST and PST-based calculations in this study highlighted the predictive power of PST for dissociation reactions. researchgate.net

The rate constants determined from these combined experimental and theoretical approaches provide essential data for combustion models. researchgate.net The following table summarizes the Arrhenius parameters for the key decomposition reactions of DTBP, showcasing the application of these theoretical methods.

| Reaction | Parameter | Value | Units | Source |

| DTBP → 2 t-C₄H₉O• (R1) | kR1 | 2.941·10¹⁵·exp(−36672 cal·mol⁻¹/(R·T)) | s⁻¹ | researchgate.net |

| t-C₄H₉O• → •CH₃ + CH₃COCH₃ (R2) | kR2 | 5.077·10¹³·T⁰.²²³·exp(−11383 cal·mol⁻¹/(R·T)) | s⁻¹ | researchgate.net |

TST has also been rigorously applied to study intramolecular H-shift reactions in related alkoxy radicals, such as the 1,5-H-shift in the 1-butoxy radical. researchgate.netaip.org These studies emphasize the importance of considering multiple reactant rotamers and transition state conformers for accurate rate coefficient calculations. researchgate.netaip.org The methodology involves quantum chemical characterization of the conformers and applying a multi-rotamer TST approach, which has been shown to yield results that closely match experimental data. researchgate.netaip.org

RISM Theory for Mixture Compressibility

The Reference Interaction Site Model (RISM) theory is a powerful statistical mechanical method used to describe the structure and thermodynamic properties of liquid mixtures. worldscientific.comacs.org A significant application of RISM theory in the context of this compound related compounds is the calculation of the isothermal compressibility of tert-butyl alcohol (TBA)-water mixtures. worldscientific.comworldscientific.comresearchgate.net TBA is of particular interest because its large alkyl group produces strong hydrophobic effects, yet it remains fully miscible with water. worldscientific.com

Studies have utilized RISM integral equation theory to calculate the isothermal compressibility (χT) of TBA-water mixtures across the entire concentration range (from pure water to pure alcohol) and at various temperatures (e.g., 283 K to 313 K). worldscientific.comworldscientific.comresearchgate.net These calculations employ models like the extended point charge model for water and optimized site-site potentials for TBA. worldscientific.com

The theoretical results obtained via RISM theory successfully reproduce the key qualitative features observed in experiments. worldscientific.comworldscientific.com These features include:

A decrease in compressibility with increasing temperature in the low TBA concentration range (approaching pure water). worldscientific.com

An increase in compressibility with rising temperature in the high TBA concentration range (approaching pure alcohol). worldscientific.com

The existence of a minimum in the compressibility as a function of TBA concentration at a given temperature. worldscientific.com

The presence of a concentration region where compressibility is largely independent of temperature. worldscientific.com

The success of the RISM/KH (Kovalenko-Hirata closure) approach in describing the structural properties, such as site-site radial distribution functions, of TBA-water mixtures further validates its use for thermodynamic properties like compressibility. worldscientific.comacs.org The theory accurately captures the enhancement of water structure upon addition of small amounts of TBA and the interplay between hydrophobic and hydrophilic interactions that govern the mixture's behavior. worldscientific.comacs.org

Investigation of Radical Geometry (e.g., tert-Butyl Radical)

The geometry of the tert-butyl radical (t-C₄H₉•), which is structurally related to the this compound radical, has been a subject of extensive spectroscopic and computational investigation. tandfonline.comaip.org A central question has been whether the radical center is planar or pyramidal. tandfonline.com

Ab initio computational studies have been instrumental in addressing this question. Early restricted Hartree-Fock calculations using a split-valence basis set augmented by polarization functions predicted a pyramidal C₃ᵥ ground state geometry with an out-of-plane bending angle of approximately 10°. tandfonline.comtandfonline.com These computational predictions are supported by experimental data from photoelectron spectroscopy (PES), which also concluded a pyramidal C₃ᵥ geometry. tandfonline.com

More recent experimental and computational work has provided a more detailed picture. The X-ray absorption spectrum (XAS) of the tert-butyl radical, generated via pyrolysis of azo-tert-butane, has been measured. aip.orgresearchgate.net The assignment of the spectral bands was achieved through high-level ab initio calculations, which showed very good agreement with the experimental data. aip.orgresearchgate.net The lowest energy feature in the XAS is assigned to the transition of a C1s electron from the central carbon atom to the singly occupied molecular orbital (SOMO). aip.orgresearchgate.net